

Molecular weight of 1-Benzyl-4-bromopiperidine

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Compound of Interest

Compound Name: 1-Benzyl-4-bromopiperidine

Cat. No.: B1343918

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Technical Guide: 1-Benzyl-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Benzyl-4-bromopiperidine**, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role in the development of targeted therapeutics.

Core Data Presentation

All quantitative data for **1-Benzyl-4-bromopiperidine** is summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	254.17 g/mol
Chemical Formula	C ₁₂ H ₁₆ BrN
CAS Number	301665-60-1
Appearance	Liquid
Purity	Typically ≥95%

Experimental Protocols

The following section details a two-step experimental protocol for the synthesis of **1-Benzyl-4-bromopiperidine**, commencing from the commercially available 4-hydroxypiperidine.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine

This procedure outlines the N-benylation of 4-hydroxypiperidine.

Materials:

- 4-Hydroxypiperidine
- Benzyl bromide
- Cesium carbonate (Cs_2CO_3)
- Acetone

Procedure:

- Dissolve 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature.
- To the stirred solution, add cesium carbonate (1.0 equivalent).
- Slowly add benzyl bromide (1.0 equivalent) to the mixture.
- Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzyl-4-hydroxypiperidine.

Step 2: Synthesis of 1-Benzyl-4-bromopiperidine

This procedure details the bromination of 1-Benzyl-4-hydroxypiperidine using phosphorus tribromide.

Materials:

- 1-Benzyl-4-hydroxypiperidine
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to yield crude **1-Benzyl-4-bromopiperidine**.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **1-Benzyl-4-bromopiperidine**.

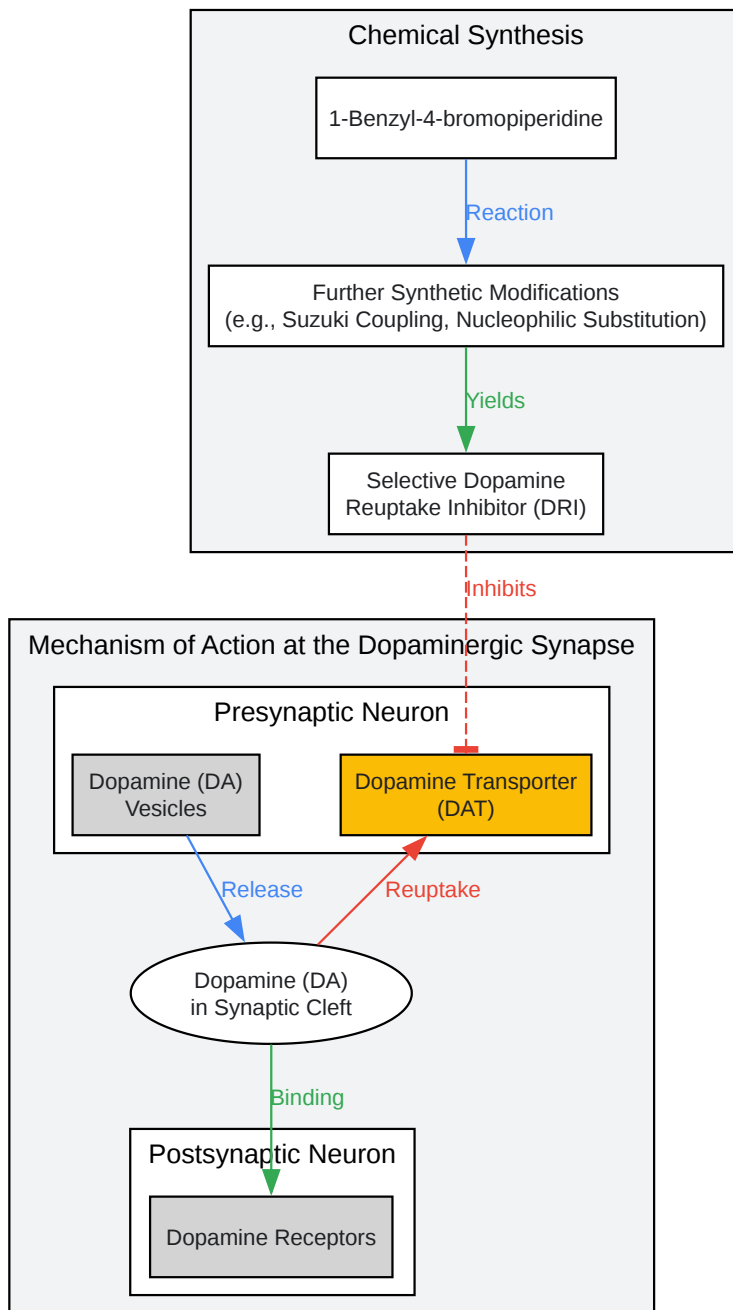
Role in Drug Discovery and Signaling Pathways

1-Benzyl-4-bromopiperidine serves as a crucial building block in the synthesis of a variety of piperidine-based compounds, which are of significant interest in drug discovery. Notably, derivatives of the 1-benzylpiperidine scaffold have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT)[1]. The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.

The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter implicated in reward, motivation, and motor control. This mechanism of action is central to the therapeutic effects of several medications used to treat conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Furthermore, the 4-benzylpiperidine moiety has been identified as a pharmacophore for monoamine releasing agents with selectivity for dopamine over serotonin[2].

The following diagram illustrates the role of **1-Benzyl-4-bromopiperidine** as a key intermediate in the synthesis of a selective dopamine reuptake inhibitor (DRI) and the subsequent mechanism of action of the final compound at the dopaminergic synapse.

Logical Workflow: From 1-Benzyl-4-bromopiperidine to Dopamine Reuptake Inhibition

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Caption: Synthesis of a DRI from **1-Benzyl-4-bromopiperidine** and its inhibitory action on DAT.

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References

- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
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